2-(Cyclopropylmethyl)-3-iodophenol
Description
2-(Cyclopropylmethyl)-3-iodophenol is a phenolic compound featuring a cyclopropylmethyl substituent at the ortho position (C2) and an iodine atom at the meta position (C3) relative to the hydroxyl group.
Properties
Molecular Formula |
C10H11IO |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-3-iodophenol |
InChI |
InChI=1S/C10H11IO/c11-9-2-1-3-10(12)8(9)6-7-4-5-7/h1-3,7,12H,4-6H2 |
InChI Key |
VEWMRQXJSAWNII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=CC=C2I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)-3-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of the cyclopropylmethyl group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the phenol ring. The cyclopropylmethyl group can be introduced via a Grignard reaction or through the use of cyclopropylmethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and reaction control. The cyclopropylmethyl group can be introduced using automated systems to handle reactive intermediates safely.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethyl)-3-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-3-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclopropylmethyl group may enhance binding affinity through hydrophobic interactions. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
2-Isopropyl-3-methylphenol ()
Molecular Formula : C₁₀H₁₄O
Average Mass : 150.221 g/mol
Substituents :
- C2 : Isopropyl group (flexible, branched alkyl).
- C3 : Methyl group (small, electron-donating).
Key Differences :
Organophosphorus Compounds (Evidences 2, 4–7)
| Property | This compound | Organophosphorus Compounds |
|---|---|---|
| Functional Groups | Phenol, iodine, cyclopropylmethyl | Phosphonate/phosphoramidate, aminoethyl |
| Applications | Potential pharmaceuticals, organic synthesis | Nerve agents, pesticides, catalysts |
| Reactivity | Electrophilic substitution (e.g., iodination) | Hydrolysis-sensitive P–O/S bonds |
| Toxicity | Likely lower (phenolic antioxidants) | High (neurotoxic organophosphates) |
Key Insight: Unlike organophosphorus compounds, the target phenol lacks hydrolytically unstable bonds, making it more environmentally persistent but less acutely toxic .
Aminoethylthiols ()
Example: 2-(Ethylisopropylamino)ethanethiol (C₇H₁₇NS)
- Functional Groups : Thiol (-SH), tertiary amine.
- Comparison: Nucleophilicity: Thiol groups are more nucleophilic than phenolic -OH, enabling disulfide formation. Electronic Effects: The amino group in thiols can modulate basicity, unlike the deprotonatable phenol.
Key Difference : The target compound’s iodine atom offers distinct reactivity (e.g., Suzuki coupling) compared to thiols’ redox activity .
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